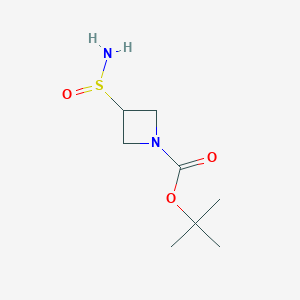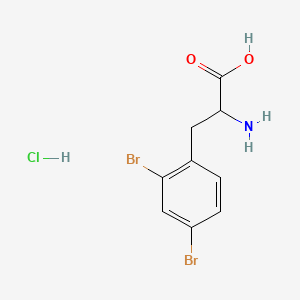
Tert-butyl 3-(aminosulfinyl)azetidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-(aminosulfinyl)azetidine-1-carboxylate: is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that have gained significant attention in medicinal chemistry due to their unique structural properties and potential biological activities.
Méthodes De Préparation
The synthesis of tert-butyl 3-(aminosulfinyl)azetidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the tert-butyl group: This step often involves the use of tert-butyl chloroformate as a reagent.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Tert-butyl 3-(aminosulfinyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfonyl group using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfinyl group, yielding the corresponding amine.
Substitution: The azetidine ring can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations.
Applications De Recherche Scientifique
Tert-butyl 3-(aminosulfinyl)azetidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents due to its unique structural features.
Biological Studies: The compound can be used to study the biological activity of azetidine derivatives and their interactions with biological targets.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and peptidomimetics.
Industrial Applications: The compound may find use in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of tert-butyl 3-(aminosulfinyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The sulfinyl group can participate in various chemical interactions, including hydrogen bonding and coordination with metal ions. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways in biological systems.
Comparaison Avec Des Composés Similaires
Tert-butyl 3-(aminosulfinyl)azetidine-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 3-(methylsulfonyl)azetidine-1-carboxylate: This compound has a sulfonyl group instead of a sulfinyl group, which can lead to different chemical reactivity and biological activity.
Tert-butyl 3-(aminomethyl)azetidine-1-carboxylate:
The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties that distinguish it from other azetidine derivatives.
Propriétés
Formule moléculaire |
C8H16N2O3S |
|---|---|
Poids moléculaire |
220.29 g/mol |
Nom IUPAC |
tert-butyl 3-sulfinamoylazetidine-1-carboxylate |
InChI |
InChI=1S/C8H16N2O3S/c1-8(2,3)13-7(11)10-4-6(5-10)14(9)12/h6H,4-5,9H2,1-3H3 |
Clé InChI |
LUSWWDHFPZCZRL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(C1)S(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(5-Oxaspiro[3.5]nonan-8-yl)cyclopropane-1-sulfonyl chloride](/img/structure/B13641665.png)







![sodium;[(2S,3S,4S,5R)-3,4-dihydroxy-2-phosphonooxy-5-(phosphonooxymethyl)oxolan-2-yl]methanolate](/img/structure/B13641706.png)

![(Z)-5',6'-Dichloro-[2,3'-biindolinylidene]-2',3-dione](/img/structure/B13641716.png)

